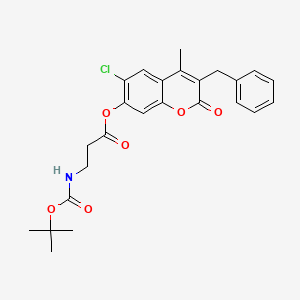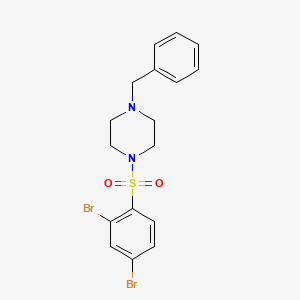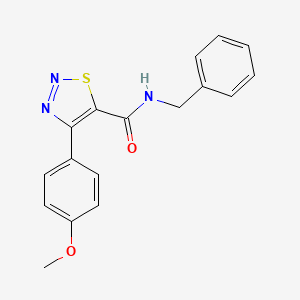
1-(2,3,4-Trichlorobenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4-Trichlorobenzenesulfonyl)piperidine is a chemical compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a piperidine ring attached to a 2,3,4-trichlorobenzenesulfonyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry and various industrial applications .
Preparation Methods
The synthesis of 1-(2,3,4-Trichlorobenzenesulfonyl)piperidine typically involves the reaction of piperidine with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts .
Chemical Reactions Analysis
1-(2,3,4-Trichlorobenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,3,4-Trichlorobenzenesulfonyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trichlorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interfere with cellular pathways by modifying key signaling molecules .
Comparison with Similar Compounds
1-(2,3,4-Trichlorobenzenesulfonyl)piperidine can be compared with other sulfonyl piperidine derivatives, such as:
- 1-(2,4-Dichlorobenzenesulfonyl)piperidine
- 1-(3,4-Dichlorobenzenesulfonyl)piperidine
- 1-(2,3,5-Trichlorobenzenesulfonyl)piperidine
These compounds share similar structural features but differ in the position and number of chlorine atoms on the benzene ring. The unique arrangement of chlorine atoms in this compound may influence its reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C11H12Cl3NO2S |
|---|---|
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1-(2,3,4-trichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H12Cl3NO2S/c12-8-4-5-9(11(14)10(8)13)18(16,17)15-6-2-1-3-7-15/h4-5H,1-3,6-7H2 |
InChI Key |
PSMBLUHHSXZYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Pyrrol-2-one, 4-[(2,3-dihydro-2-methyl-5-benzofuranyl)carbonyl]-1,5-dihydro-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-](/img/structure/B12192107.png)
![2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12192116.png)
![11,13-dimethyl-6-[(1-phenyltetrazol-5-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12192121.png)
![N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12192136.png)
![2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12192139.png)
![4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12192145.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B12192150.png)

![(4E)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(2-methoxyethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12192155.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B12192175.png)

